molecular formula C14H13NO2S B7497017 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone

2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone

Cat. No. B7497017
M. Wt: 259.33 g/mol
InChI Key: JHQSAHUMOCNQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone, also known as DIMBOA-Me, is a natural compound found in several plant species, including maize, wheat, and rye. This compound has been studied extensively for its potential use in agriculture and as a therapeutic agent due to its various biological activities.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone involves the inhibition of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of alpha-amylase and trypsin, enzymes involved in carbohydrate and protein digestion, respectively. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
Biochemical and Physiological Effects
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, its various biological activities make it a versatile compound for studying various biological processes. However, one limitation of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanisms of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone and its potential as an alternative to synthetic pesticides in agriculture. Finally, there is potential for the development of novel 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone derivatives with improved solubility and biological activity.

Synthesis Methods

The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone involves the reaction of 2-hydroxybenzaldehyde with 2-aminothiophenol to form 2-(2-hydroxyphenyl)benzothiazole. This intermediate is then reacted with methyl iodide to produce 2-(2-hydroxyphenyl)-4-methylthiazole. Finally, the thiazole ring is cyclized with chloroacetic acid to form 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone.

Scientific Research Applications

2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been extensively studied for its potential use in agriculture. It has been shown to have antifungal and insecticidal properties, making it a potential alternative to synthetic pesticides. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been shown to have allelopathic effects, inhibiting the growth of competing plant species.

properties

IUPAC Name

2,3-dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-10-6-7-13(18-10)14(16)15-8-9-17-12-5-3-2-4-11(12)15/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSAHUMOCNQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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